molecular formula C15H11ClFNO3 B11939008 Ethyl 7-chloro-6-fluoro-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylate CAS No. 134478-70-9

Ethyl 7-chloro-6-fluoro-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B11939008
CAS No.: 134478-70-9
M. Wt: 307.70 g/mol
InChI Key: JCXDNWKUPWPDPJ-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-6-fluoro-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry. This particular compound is characterized by the presence of chloro, fluoro, and propynyl groups, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-chloro-6-fluoro-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

    Esterification: The carboxylic acid group is esterified using ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.

    Alkylation: The prop-2-yn-1-yl group is introduced through an alkylation reaction using a suitable alkylating agent like propargyl bromide.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the esterification and alkylation reactions.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Quality Control: Employing rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-chloro-6-fluoro-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Nucleophiles: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinolone derivative with additional oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 7-chloro-6-fluoro-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylate involves:

    Molecular Targets: The compound may target bacterial enzymes such as DNA gyrase and topoisomerase IV, inhibiting their function.

    Pathways Involved: By inhibiting these enzymes, the compound can interfere with bacterial DNA replication and transcription, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: A widely used fluoroquinolone antibiotic.

    Levofloxacin: Another fluoroquinolone with broad-spectrum antibacterial activity.

    Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.

Uniqueness

Ethyl 7-chloro-6-fluoro-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylate is unique due to the presence of the prop-2-yn-1-yl group, which may confer distinct chemical and biological properties compared to other quinolones.

Properties

CAS No.

134478-70-9

Molecular Formula

C15H11ClFNO3

Molecular Weight

307.70 g/mol

IUPAC Name

ethyl 7-chloro-6-fluoro-4-oxo-1-prop-2-ynylquinoline-3-carboxylate

InChI

InChI=1S/C15H11ClFNO3/c1-3-5-18-8-10(15(20)21-4-2)14(19)9-6-12(17)11(16)7-13(9)18/h1,6-8H,4-5H2,2H3

InChI Key

JCXDNWKUPWPDPJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)Cl)CC#C

Origin of Product

United States

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